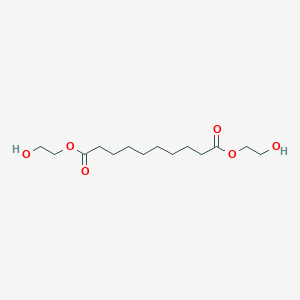

Bis(2-Hydroxyethyl)Sebacate

Cat. No. B100459

Key on ui cas rn:

17200-46-3

M. Wt: 290.35 g/mol

InChI Key: HPGPXNBJMFJCTM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04017429

Procedure details

Sebacic acid (50.5g, 0.25 mole), the catalyst of Example II (0.5g), and methyl isobutyl ketone (250 ml) were charged to the autoclave and heated to 150° C. Ethylene oxide (24.23g, 0.55 mole) was introduced from a nitrogen-pressurized cylinder to the autoclave. The temperature rose to 160° C and the pressure increased from 25 psi to 100 psi. After 60 minutes at 160° C, the pressure dropped to 88 psi and the system was vented. The light yellow green reaction mixture was mixed with carbon black, heated to boiling, and filtered through a sintered-glass funnel containing some Al2O3. Upon cooling to -30° C, the precipitated material was filtered, washed with cold hexane, dried in a vacuum desiccator for 48 hours and weighed (31.0g). The product was isolated in 44.0% yield and melted at 47° C. The infrared bands at 3350 cm-1 (OH), 2970 cm-1 (CH2) and 1730 cm-1 (C=O) were characteristic of the expected ester. Anal. Calcd. for C14H26O6 : C, 57.93; H, 8.97; O, 33.10, Found: C, 58.00; H, 9.02. Molecular weight by hydroxyl number. Theory: 290. Found: 289.

[Compound]

Name

catalyst

Quantity

0.5 g

Type

catalyst

Reaction Step One

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Yield

44%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11].[CH2:15]1[O:17][CH2:16]1.C.[CH2:19]([C:23](C)=[O:24])C(C)C>>[OH:24][CH2:23][CH2:19][O:11][C:10](=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O:14][CH2:16][CH2:15][OH:17])=[O:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCC(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)C(=O)C

|

[Compound]

|

Name

|

catalyst

|

|

Quantity

|

0.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

24.23 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C

|

Step Four

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to 160° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the pressure increased from 25 psi to 100 psi

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the pressure dropped to 88 psi

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a sintered-glass funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing some Al2O3

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Upon cooling to -30° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the precipitated material was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum desiccator for 48 hours

|

|

Duration

|

48 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was isolated in 44.0% yield and melted at 47° C

|

Outcomes

Product

Details

Reaction Time |

60 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

OCCOC(CCCCCCCCC(=O)OCCO)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 44% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |